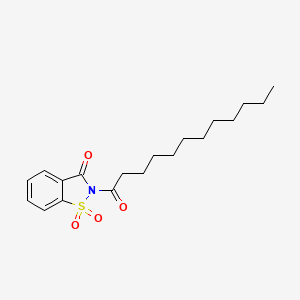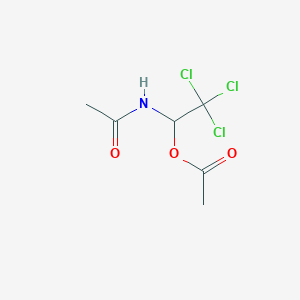
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized applications due to its stability, hydrophobicity, and resistance to chemical and thermal degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid typically involves the reaction of perfluorinated alcohols with unsaturated carboxylic acids. One common method includes the esterification of perfluorinated alcohols with acrylic acid derivatives, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the esterification and hydrolysis reactions. The reaction conditions are carefully controlled to maintain the integrity of the fluorinated chains and prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated acids.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Fluorinated derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Wirkmechanismus
The mechanism of action of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. This compound can form strong hydrogen bonds and van der Waals interactions, affecting its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
| 110680-70-1 | |
Molekularformel |
C8H3F11O2 |
Molekulargewicht |
340.09 g/mol |
IUPAC-Name |
3,4,4,5,5,6,6,7,7,8,8-undecafluorooct-2-enoic acid |
InChI |
InChI=1S/C8H3F11O2/c9-2(1-3(20)21)5(12,13)7(16,17)8(18,19)6(14,15)4(10)11/h1,4H,(H,20,21) |
InChI-Schlüssel |
SMNQOZHIWIWLNG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)

![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

